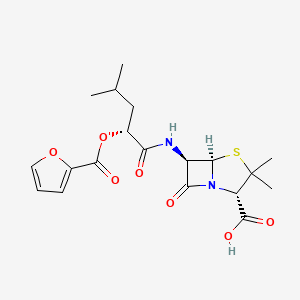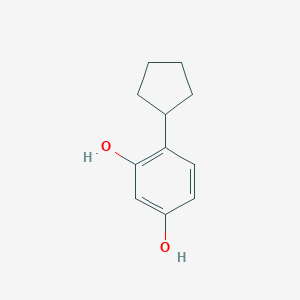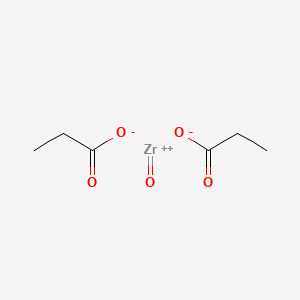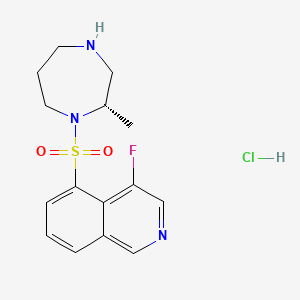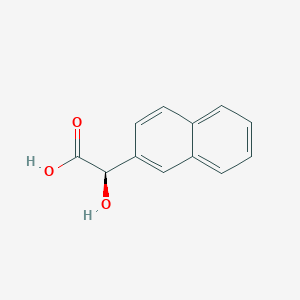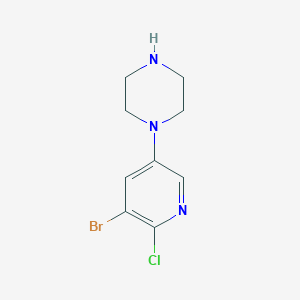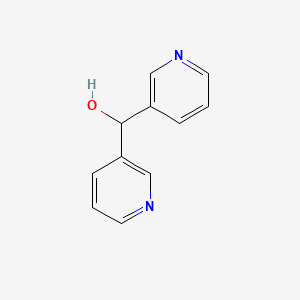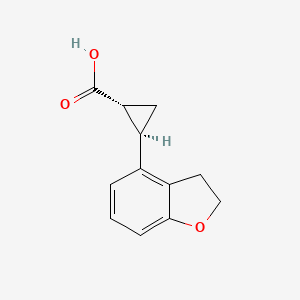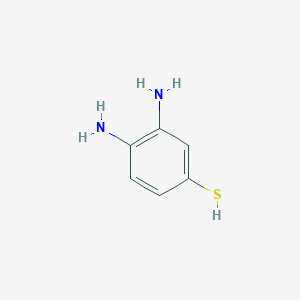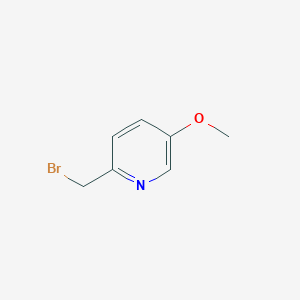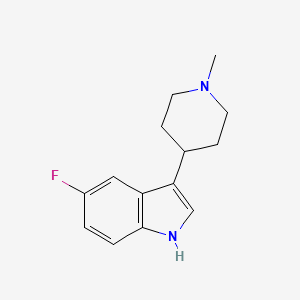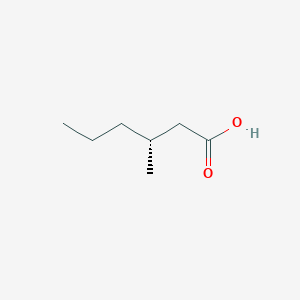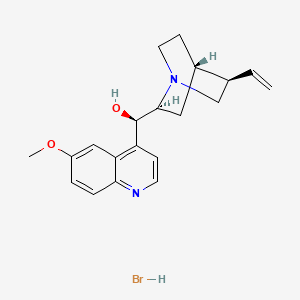
硫酸奎宁
描述
硫酸奎宁是奎宁的盐类形式,奎宁是一种从金鸡纳树树皮中提取的生物碱。它在历史上以其抗疟疾特性而闻名,也因其在治疗夜间腿抽筋方面的应用而闻名。 硫酸奎宁以其苦味而闻名,有时用于奎宁水和其他饮料中 .
科学研究应用
作用机制
硫酸奎宁的作用机制涉及其与疟疾寄生虫恶性疟原虫的相互作用。 硫酸奎宁干扰寄生虫分解和消化血红蛋白的能力,导致有毒血红素在寄生虫内积累,最终将其杀死 . 此外,硫酸奎宁会影响肌肉膜和钠通道,这有助于缓解肌肉痉挛 .
类似化合物:
硫酸奎宁: 另一种用于类似应用的奎宁盐形式。
奎尼丁: 奎宁的立体异构体,用作抗心律失常药。
氯喹: 奎宁的合成衍生物,用于治疗疟疾。
独特性: 硫酸奎宁因其独特的盐类形式而独树一帜,这种形式提供了独特的药代动力学特性和稳定性。 它的历史意义和在医药和工业应用中的持续使用突出了它的多功能性和重要性 .
生化分析
Biochemical Properties
Quinine hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of malarial parasites. It interacts with several biomolecules, including enzymes and proteins. One of the primary interactions is with the enzyme heme polymerase in Plasmodium falciparum, the parasite responsible for malaria. Quinine hydrobromide inhibits this enzyme, preventing the detoxification of heme, which is toxic to the parasite. Additionally, quinine hydrobromide binds to the DNA of the parasite, interfering with its replication and transcription processes .
Cellular Effects
Quinine hydrobromide affects various types of cells and cellular processes. In erythrocytes infected with Plasmodium falciparum, quinine hydrobromide disrupts the parasite’s metabolic processes, leading to its death. It also influences cell signaling pathways by modulating the activity of ion channels, particularly sodium channels, which can affect muscle function and lead to the alleviation of nocturnal leg cramps. Furthermore, quinine hydrobromide has been shown to impact gene expression by binding to DNA and interfering with transcription .
Molecular Mechanism
The mechanism of action of quinine hydrobromide involves multiple molecular interactions. It binds to heme within the food vacuole of the malaria parasite, preventing its detoxification and leading to the accumulation of toxic heme. This results in the death of the parasite. Quinine hydrobromide also inhibits the enzyme heme polymerase, further contributing to the toxic buildup of heme. Additionally, it binds to the DNA of the parasite, disrupting its replication and transcription processes. These combined actions result in the effective inhibition of the malaria parasite .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinine hydrobromide can change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air. In in vitro studies, quinine hydrobromide has been shown to maintain its antimalarial activity for extended periods, although some degradation may occur. Long-term effects on cellular function include the potential for resistance development in malaria parasites, which can reduce the compound’s effectiveness over time .
Dosage Effects in Animal Models
The effects of quinine hydrobromide vary with different dosages in animal models. At therapeutic doses, it effectively inhibits the growth of malaria parasites without causing significant toxicity. At higher doses, quinine hydrobromide can cause adverse effects such as cinchonism, which includes symptoms like tinnitus, headache, and nausea. In some cases, high doses can lead to more severe toxic effects, including cardiac arrhythmias and central nervous system disturbances .
Metabolic Pathways
Quinine hydrobromide is metabolized primarily in the liver through the cytochrome P450 enzyme system. It undergoes hydroxylation and dealkylation reactions, resulting in the formation of several metabolites. These metabolites are then excreted in the urine. The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, quinine hydrobromide is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as P-glycoprotein. Once inside the cells, quinine hydrobromide can accumulate in the food vacuoles of malaria parasites, where it exerts its antimalarial effects. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Quinine hydrobromide localizes primarily in the food vacuoles of malaria parasites, where it inhibits heme detoxification. It can also be found in the cytoplasm and nucleus of infected erythrocytes, where it binds to DNA and disrupts replication and transcription processes. The compound’s activity and function are influenced by its subcellular localization, with the highest efficacy observed in the food vacuoles of the parasites .
准备方法
合成路线和反应条件: 硫酸奎宁可以从金鸡纳树树皮中提取的奎宁合成。提取过程涉及使用有机溶剂从树皮中分离生物碱。然后通过使用氢氧化钠溶液调节 pH 值,从酸化水层中析出生物碱。 沉淀物经纯化,硫酸奎宁在环境温度下结晶 .
工业生产方法: 在工业环境中,硫酸奎宁的生产涉及从金鸡纳树树皮中大规模提取,然后进行纯化和结晶过程。 使用诸如溶剂提取和结晶之类的先进技术可确保最终产品的高产率和纯度 .
化学反应分析
反应类型: 硫酸奎宁会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以适应不同的应用至关重要。
常用试剂和条件:
氧化: 可以使用诸如高锰酸钾或过氧化氢之类的常见氧化剂来氧化硫酸奎宁。
还原: 还原剂如硼氢化钠或氢化锂铝用于还原反应。
相似化合物的比较
Quinine Sulfate: Another salt form of quinine used for similar applications.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Chloroquine: A synthetic derivative of quinine used for malaria treatment.
Uniqueness: Quinine hydrobromide is unique due to its specific salt form, which provides distinct pharmacokinetic properties and stability. Its historical significance and continued use in both medicinal and industrial applications highlight its versatility and importance .
属性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGBIRSORQVNB-DSXUQNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
549-47-3 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20203394 | |
| Record name | Quinine hydrobromide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-44-2, 549-49-5 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine hydrobromide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine hydrobromide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE HYDROBROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does quinine hydrobromide exert its effect on platelets, leading to thrombocytopenic purpura?
A1: Research suggests that quinine hydrobromide can trigger thrombocytopenic purpura through an immune-mediated mechanism. [] This involves the formation of a complex between quinine hydrobromide and platelets, which is recognized as an antigen by the body's immune system. [] Antibodies are then produced against this complex, leading to the destruction of platelets and potentially affecting megakaryocytes (cells responsible for platelet production). [] This immune response results in a decrease in platelet count, leading to the symptoms of thrombocytopenic purpura.
Q2: Can you elaborate on the evidence for this immune-mediated mechanism involving quinine hydrobromide and platelets?
A2: Studies have demonstrated that adding quinine hydrobromide to the serum of a patient sensitive to quinine resulted in positive platelet agglutinin tests, indicating the presence of antibodies targeting the drug-platelet complex. [] Additionally, when plasma from this quinine-sensitive patient, pre-incubated with quinine hydrobromide, was injected into a healthy volunteer, the volunteer developed symptoms of thrombocytopenic purpura. [] This passive transfer of the condition further supports the involvement of an immune response in quinine hydrobromide-induced thrombocytopenia.
Q3: Beyond its use in treating malaria, are there other potential applications for quinine hydrobromide in medicine?
A3: While known for its antimalarial properties, quinine hydrobromide has been historically used in the treatment of exophthalmic goiter. [] Research suggests that patients with this condition may exhibit a specific tolerance to quinine. [] This observation led to the development of the "quinine test," which involved administering large doses of quinine hydrobromide to assess tolerance as a potential diagnostic indicator for exophthalmic goiter. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


